molecular formula C32H38F3N3O7S2 B11463289 Methyl 2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11463289
M. Wt: 697.8 g/mol
InChI Key: NEADJQLIQRZYBS-UHFFFAOYSA-N
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Description

Methyl 2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups and a benzothiophene core.

Preparation Methods

The synthesis of Methyl 2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the benzothiophene core, followed by the introduction of the various functional groups through a series of reactions such as sulfonylation, amidation, and esterification. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of methoxy groups and the benzothiophene core allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the sulfonyl and carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, with common reagents including halogens and nitrating agents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl and sulfonyl groups can enhance binding affinity and specificity, while the benzothiophene core provides structural stability. The compound may exert its effects through inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar compounds include other benzothiophene derivatives and pyrimidine-based molecules. Compared to these compounds, Methyl 2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties. Similar compounds include:

    Benzothiophene derivatives: Such as 2-aminobenzothiophene and benzothiophene-2-carboxylic acid.

    Pyrimidine-based molecules: Such as 4-(trifluoromethyl)pyrimidine and 2,4-diaminopyrimidine.

Properties

Molecular Formula

C32H38F3N3O7S2

Molecular Weight

697.8 g/mol

IUPAC Name

methyl 2-[4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoylamino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C32H38F3N3O7S2/c1-7-31(2,3)19-11-12-20-24(16-19)46-28(27(20)29(40)45-6)38-26(39)9-8-14-47(41,42)30-36-21(17-25(37-30)32(33,34)35)18-10-13-22(43-4)23(15-18)44-5/h10,13,15,17,19H,7-9,11-12,14,16H2,1-6H3,(H,38,39)

InChI Key

NEADJQLIQRZYBS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCCS(=O)(=O)C3=NC(=CC(=N3)C(F)(F)F)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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